8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGEXLXCWDYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic amine and a carbonyl compound undergo cyclization in the presence of an acid catalyst. The specific steps include:
Formation of the Quinoline Core: The reaction between 3-ethoxybenzaldehyde and 8-chloroaniline in the presence of a Lewis acid catalyst such as zinc chloride.
Introduction of the Carboxylic Acid Group: Oxidation of the intermediate product using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, amines, thiols.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing anti-malarial, anti-cancer, and anti-inflammatory agents.
Biological Research: Investigating its interactions with biological targets such as enzymes and receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline-4-carboxylic acid derivatives include substitutions at the 2-position phenyl ring and the 8-position halogen. These modifications influence solubility, molecular weight, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.76 g/mol. The compound features a chloro group at the 8-position, an ethoxy-substituted phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This unique combination of substituents contributes to its biological activity.
The biological activity of quinoline derivatives, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often inhibit enzymes involved in DNA replication and repair, leading to cell death. This mechanism is crucial in anticancer applications.
- DNA Intercalation : Some compounds in this class can intercalate into DNA strands, disrupting their function and inducing apoptosis in cancer cells.
- Receptor Modulation : These compounds can modulate various cellular receptors, influencing signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The presence of the ethoxy group enhances its lipophilicity, potentially improving its interaction with microbial membranes.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the activation of caspases and inhibition of cell cycle progression at the G1 phase .
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the synthesis of quinoline derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that specific substitutions could significantly improve efficacy against this pathogen .
- Kinase Inhibition : The quinoline scaffold is prevalent in many kinase inhibitors. Research has shown that derivatives similar to this compound may inhibit key kinases involved in cancer progression, suggesting a potential application in targeted cancer therapies .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant | |
| Anticancer | Induces apoptosis | |
| Antitubercular | Moderate inhibition | |
| Kinase Inhibition | Potentially active |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Arylquinoline derivative (11k) | 26.0 ± 0.8 | α-glucosidase Inhibitor |
| Compound with halogen substitutions | Varies | Kinase Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
